molecular formula C10H14N2O B2691957 1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1006333-49-8

1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B2691957
CAS RN: 1006333-49-8
M. Wt: 178.235
InChI Key: JHQLMBXGUBGNRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the CAS Number: 1006333-49-8 . It has a molecular weight of 178.23 . The compound is in liquid form .


Synthesis Analysis

The synthesis of pyrazole compounds, including this compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O/c1-8-9(7-13)6-12(11-8)10-4-2-3-5-10/h6-7,10H,2-5H2,1H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involving pyrazole compounds are diverse. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes can provide pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 178.23 .

Scientific Research Applications

Aromatase and Reductase Inhibition

A study utilized 1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde as a starting material to synthesize a series of compounds showing potent inhibition against 5α-reductase and aromatase, which are enzymes involved in steroid metabolism. These compounds, including Schiff bases and chalcone derivatives, exhibited significant inhibitory activities, with one compound highlighted for its superior potency compared to reference drugs (El-Naggar et al., 2020).

Antimicrobial Activity

Another research focus is the antimicrobial properties of derivatives synthesized from this compound. A study described the synthesis of pyrano[4,3-b]pyrane derivatives bearing 1H-pyrazole, which exhibited potent antibacterial and antifungal activities, showing comparable or superior efficacy to commercial drugs against several pathogens (Sangani et al., 2012).

Synthesis and Structural Analysis

Research has also explored the synthesis and structural characterization of novel compounds derived from this compound. One study focused on the reaction of this compound with cyclohexylamine, leading to different products depending on the aryl substituent, demonstrating the influence of substituents on chemical reactions and crystal structures (Orrego Hernandez et al., 2015).

Chitosan Schiff Bases for Antimicrobial Applications

The chemical versatility of this compound extends to its use in modifying chitosan through Schiff base reactions, creating derivatives with antimicrobial activities against a range of bacteria and fungi. These derivatives exhibit varied antimicrobial activities based on the Schiff base moiety, highlighting the potential for developing new antimicrobial agents (Hamed et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-cyclopentyl-3-methylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8-9(7-13)6-12(11-8)10-4-2-3-5-10/h6-7,10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQLMBXGUBGNRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=O)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.